
Isobutyl (hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO3This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as cesium carbonate and tetrabutylammonium iodide . Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. These processes utilize carbon dioxide and amines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is efficient and environmentally friendly, as it directly utilizes carbon dioxide .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamates or ureas.
Reduction: Reduction reactions can convert carbamates back to their corresponding amines.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted carbamates, ureas, and amines .
Aplicaciones Científicas De Investigación
Isobutyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isobutyl (hydroxymethyl)carbamate involves its interaction with various molecular targets. In biological systems, it can inhibit esterases, leading to the disruption of normal metabolic processes. This inhibition can result in immunotoxicity and other adverse effects . The compound’s ability to act as a protecting group for amines also plays a crucial role in its mechanism of action in organic synthesis .
Comparación Con Compuestos Similares
Isobutyl (hydroxymethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an isobutyl group and a hydroxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug design .
Propiedades
Número CAS |
67953-32-6 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-methylpropyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
Clave InChI |
ZOUPSODOXQZUIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


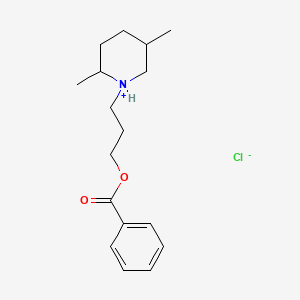
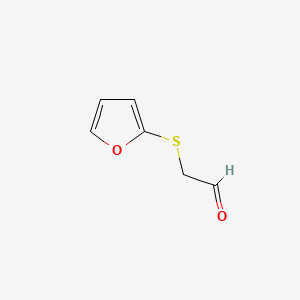
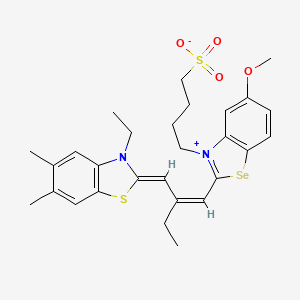

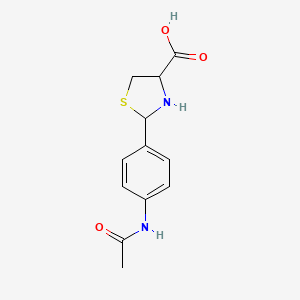
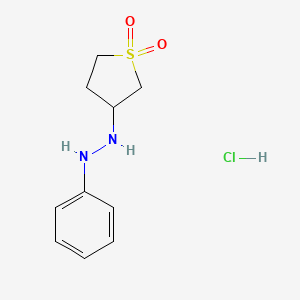
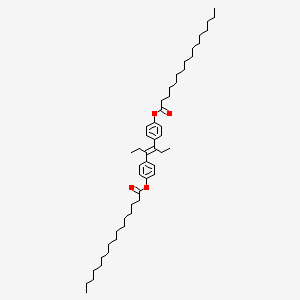

![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
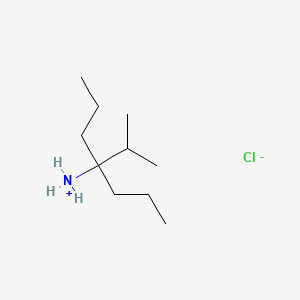

![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
